molecular formula C17H15N3O2S B2759001 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea CAS No. 299207-78-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea

Cat. No.: B2759001
CAS No.: 299207-78-6
M. Wt: 325.39
InChI Key: OHBNCZCEIRFRIH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea is a thiourea derivative featuring a 1,4-benzodioxin ring and an indole moiety. The compound’s structure combines aromatic heterocycles with a thiourea functional group, which is often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c23-17(19-12-1-3-14-11(9-12)5-6-18-14)20-13-2-4-15-16(10-13)22-8-7-21-15/h1-6,9-10,18H,7-8H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBNCZCEIRFRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea typically involves the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thiourea Formation: The final step involves the reaction of the benzodioxin and indole derivatives with thiourea under suitable conditions, such as refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea. Research has demonstrated that compounds with similar structures exhibit significant activity against resistant strains of bacteria and fungi. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA1–32 µg/mL
Compound BVRE2–16 µg/mL
This compoundE. coli4–32 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that thiourea derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal and lung cancers. Notably, compounds with indole substitutions have shown enhanced anticancer activity compared to their counterparts without such modifications .

Table 2: Anticancer Activity of Thiourea Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CCaco2<10
Compound DA54920.6
This compoundHCT11615

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiourea derivatives. Modifications in the benzodioxin or indole moieties can significantly affect biological activity. For example, the introduction of specific substituents on the indole ring has been shown to enhance both antimicrobial and anticancer activities .

Table 3: Influence of Structural Modifications on Activity

Modification TypeEffect on Activity
Indole SubstitutionIncreased anticancer activity
Benzodioxin AlterationEnhanced antimicrobial properties

Case Study: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant bacterial strains. The research utilized a panel of clinical isolates to assess the efficacy and found that specific structural features correlated with increased potency .

Case Study: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers synthesized a library of thiourea compounds and evaluated their effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in Caco2 and A549 cells, with IC50 values suggesting potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea with structurally related compounds from the evidence:

Compound Name / ID Key Structural Features Biological Activity Key Data
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) 1,4-benzodioxin + sulfonamide + phenylpropyl group Inactive against S. aureus, P. aeruginosa, and other bacterial strains IR: Confirmed sulfonamide group; 1H-NMR: Aromatic protons at δ 7.2–7.8 ppm
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) Benzodithiazine + hydrazine + chloro/methyl substituents Not explicitly tested in evidence; structural focus on SO₂ and C=N groups IR: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N); 1H-NMR: δ 7.86–7.92 ppm (aromatic H)
3',4'-(1",4"-dioxino)flavone (4f) Flavone + 1,4-dioxane ring Antihepatotoxic (reduced SGOT, SGPT in rats) Activity comparable to silymarin; hydroxy methyl substitution enhances efficacy
2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 1,4-benzodioxin + chloropyridine-sulfonamide No activity data in evidence; structural analog for synthesis comparisons Mol. Weight: 408.84; CAS: 926592-25-8

Key Findings

Antibacterial Activity: The sulfonamide derivative 5c () shares the 1,4-benzodioxin core with the target compound but lacks the indole-thiourea moiety.

Antihepatotoxic Potential: Flavones with 1,4-dioxane rings (e.g., 4f, 4g in ) demonstrated significant antihepatotoxic activity, reducing liver enzyme levels (SGOT, SGPT) in rats. This highlights the therapeutic relevance of the 1,4-dioxane ring system, though the target compound’s thiourea group may direct its activity toward different targets .

Synthetic Pathways :

  • The synthesis of 1,4-benzodioxin derivatives often involves polar aprotic solvents (e.g., DMF) and bases like LiH (). The target compound’s synthesis may follow similar protocols, with spectral characterization (IR, NMR, EI-MS) critical for confirming structure .

Structural Modifications :

  • Substituents on the 1,4-dioxane ring significantly influence activity. For example, hydroxy methyl groups in 4g () enhanced antihepatotoxic effects, whereas bulky groups (e.g., phenylpropyl in 5c ) reduced antibacterial activity. This suggests that the indole-thiourea substituents in the target compound may require optimization for specific applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1H-indol-5-yl)thiourea is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process. The starting materials include 2,3-dihydrobenzo[1,4]dioxin-6-amine and various indole derivatives. The reaction generally proceeds through the formation of thiourea linkages, which are crucial for imparting biological activity to the resulting compounds.

General Synthetic Route

  • Formation of 2,3-Dihydrobenzo[1,4]dioxin-6-amine : This precursor is synthesized from benzodioxane derivatives.
  • Reaction with Indole Derivatives : The amine is reacted with indole derivatives in the presence of coupling agents (e.g., isocyanates) to form the thiourea linkage.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated across several domains:

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer cell lines (e.g., pancreatic and prostate cancer) .

2. Antimicrobial Properties

Thioureas have also been noted for their antimicrobial activities. Compounds derived from thiourea structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, some derivatives have shown minimal inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms .

3. Anti-inflammatory Effects

Studies suggest that thiourea compounds can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

4. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes linked to diseases such as Type 2 diabetes and Alzheimer's disease. For instance, related compounds have shown inhibitory effects on α-glucosidase and acetylcholinesterase enzymes .

Case Studies and Research Findings

Several studies provide insights into the biological implications of this compound:

StudyFindings
Investigated enzyme inhibition; showed potential for treating T2DM and AD through α-glucosidase and acetylcholinesterase inhibition.
Demonstrated broad-spectrum antimicrobial activity; effective against various bacterial strains with MIC values indicating strong efficacy.
Highlighted antioxidant properties; compounds exhibited significant free radical scavenging activity in vitro.

Q & A

Q. Advanced

  • Enzyme Source : Use recombinant human α-glucosidase (EC 3.2.1.20) or soybean lipoxygenase (EC 1.13.11.12) .
  • Assay Conditions :
    • α-Glucosidase : Substrate = p-nitrophenyl-α-D-glucopyranoside (2 mM), pH 6.8, 37°C; measure absorbance at 405 nm .
    • Lipoxygenase : Substrate = linoleic acid (0.2 mM), pH 9.0, 25°C; monitor hydroperoxide formation at 234 nm .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with triplicate experiments (mean ± SEM) .

What computational strategies are recommended for predicting the binding interactions of this compound with therapeutic targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase active site residues: Asp214, Glu277) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2.0 Å) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .

How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric elements of this compound?

Q. Advanced

  • Variable Substituents : Synthesize analogs with modified benzodioxin (e.g., 7-Cl substitution) or indole (e.g., 5-F, 2-CH₃) groups .
  • Biological Testing : Compare IC₅₀ values across analogs for enzyme targets (e.g., 2-methoxy substitution on phenylacetamide enhances α-glucosidase inhibition by ~30%) .
  • 3D-QSAR : Apply CoMFA/CoMSIA to correlate steric/electronic fields with activity (q² >0.5, r² >0.8) .

What are the key considerations for scaling up the synthesis of this compound from milligram to gram-scale while maintaining purity?

Q. Advanced

  • Reactor Type : Transition from batch to flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Quality Control : Implement in-line FTIR for real-time reaction monitoring and HPLC-PDA for purity assessment (>98%) .

How should researchers address discrepancies between in vitro enzyme inhibition data and cellular activity in disease models?

Q. Advanced

  • Permeability Assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake (Papp <1×10⁻⁶ cm/s indicates poor permeability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Proteomic Profiling : Use phospho-antibody arrays to detect off-target effects (e.g., kinase inhibition) that may mask therapeutic activity .

What strategies are recommended for resolving contradictory data between in vitro enzyme inhibition assays and cellular activity studies for this compound?

Q. Advanced

  • Dose-Response Validation : Re-test cellular activity at concentrations 10× above IC₅₀ to rule out solubility issues (e.g., DMSO precipitation) .
  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells .
  • Orthogonal Assays : Compare results across enzymatic, SPR (surface plasmon resonance), and ITC (isothermal titration calorimetry) platforms .

How can researchers leverage this compound’s thiourea moiety for further functionalization to enhance bioactivity?

Q. Advanced

  • Isosteric Replacement : Substitute thiourea with urea or cyanoguanidine to improve metabolic stability .
  • Prodrug Design : Conjugate with acetyl or PEG groups to enhance solubility (e.g., logP reduction from 3.5 to 2.0) .
  • Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance antibacterial activity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .

What in vivo models are most appropriate for evaluating the neuroprotective or anticancer potential of this compound?

Q. Advanced

  • Neuroprotection : Use MPTP-induced Parkinson’s disease in mice; assess dopamine levels via HPLC-ECD .
  • Anticancer : Test in patient-derived xenograft (PDX) models of colorectal cancer; measure tumor volume and Ki-67 expression .
  • Toxicology : Conduct acute toxicity studies in rats (OECD 423) with histopathological analysis of liver/kidney .

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